methyl 3-(N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate

Description

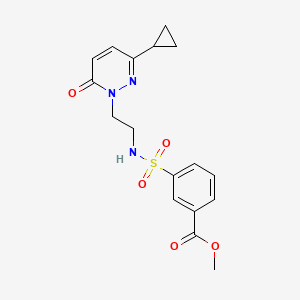

Methyl 3-(N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a synthetic compound featuring a benzoate ester core modified with a sulfamoyl linker and a 3-cyclopropyl-6-oxopyridazinone moiety. The cyclopropyl substituent may enhance metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

methyl 3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-25-17(22)13-3-2-4-14(11-13)26(23,24)18-9-10-20-16(21)8-7-15(19-20)12-5-6-12/h2-4,7-8,11-12,18H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZRIAVWIXVXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, potential anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a benzoate moiety linked to a sulfamoyl group, which is further connected to a pyridazinone derivative. The presence of the cyclopropyl group adds to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3S |

| Molecular Weight | 366.45 g/mol |

| CAS Number | Not available |

| LogP | 2.847 |

| PSA (Polar Surface Area) | 76.27 Ų |

Enzyme Inhibition

This compound is hypothesized to act as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems and are implicated in various diseases, including cancer.

Research indicates that compounds with sulfamoyl groups can exhibit high affinity for specific CA isozymes, particularly CAIX, which is overexpressed in many tumors. For example, related compounds have shown binding affinities with dissociation constants (Kd) in the nanomolar range, suggesting that this compound may similarly possess potent inhibitory effects against CAIX .

Anticancer Potential

Several studies have explored the anticancer potential of sulfamoyl benzoates. For instance, modifications in the substituents on the benzenesulfonamide ring have led to compounds that exhibit selectivity towards CAIX over other isoforms, enhancing their therapeutic index .

In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting the acid-base balance within tumors, thereby inhibiting their growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Sulfamoyl Moiety : Known for its role in enzyme inhibition and potential anticancer effects.

- Pyridazinone Core : Contributes to binding affinity with target enzymes.

Case Studies

- Inhibition of Carbonic Anhydrase Isozymes : A study reported that derivatives of methyl sulfamoyl benzoates exhibited selective inhibition of CAIX with Kd values as low as 0.12 nM. This selectivity is critical for minimizing side effects associated with non-selective inhibitors .

- Impact on Tumor Microenvironment : Another investigation demonstrated that compounds similar to this compound could effectively alter the tumor microenvironment by reducing acidity, thereby inhibiting tumor progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogues

Ethyl 3-(3-{3-[3-(Diphenylmethyl)-6-oxopyridazin-1(6H)-yl]propyl}phenyl)propanoate (CAS 1034019-47-0)

- Structural Differences: Replaces the cyclopropyl group with a diphenylmethyl substituent and uses a propanoate ester instead of benzoate.

- The absence of a sulfamoyl group limits hydrogen-bonding interactions compared to the target compound .

Ethyl 4-(3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate (I-6702)

- Structural Differences: Substitutes the pyridazinone ring with a dihydroisoquinoline dione and uses an ether linkage instead of sulfamoyl.

- Implications : The ether linkage reduces polarity, while the dione moiety introduces additional hydrogen-bond acceptors. This compound’s reduced acidity (compared to sulfamoyl) may alter pharmacokinetic profiles .

Sulfamoyl and Ester Variants

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Differences: Replaces the sulfamoyl-pyridazinone-ethyl chain with a hydroxy-dimethylethyl amide.

- Implications : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound. However, the benzoate ester in the target compound may offer better stability under basic conditions .

Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)

- Structural Differences: Uses a thioether linkage and an isoxazole-amino-pentyl chain instead of the sulfamoyl-ethyl-pyridazinone group.

- The sulfamoyl group in the target compound provides stronger hydrogen-bond donor/acceptor capacity, which could improve target binding .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s cyclopropyl group balances lipophilicity (LogP ~2.8) better than bulkier substituents (e.g., diphenylmethyl in CAS 1034019-47-0).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.